3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-

Description

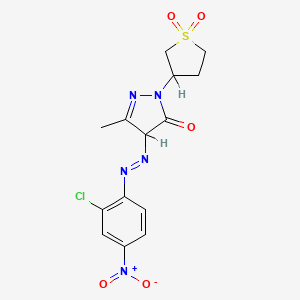

The compound 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is a pyrazolone derivative featuring a complex substitution pattern. Its core structure includes:

- A 3H-pyrazol-3-one ring system.

- A 5-methyl group, which may enhance steric stability.

- A tetrahydro-1,1-dioxido-3-thienyl moiety at position 2, introducing sulfone functionality that could influence electronic properties and solubility .

Its structural features suggest applications in dyes, agrochemicals, or pharmaceutical intermediates .

Properties

CAS No. |

62308-14-9 |

|---|---|

Molecular Formula |

C14H14ClN5O5S |

Molecular Weight |

399.8 g/mol |

IUPAC Name |

4-[(2-chloro-4-nitrophenyl)diazenyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C14H14ClN5O5S/c1-8-13(14(21)19(18-8)10-4-5-26(24,25)7-10)17-16-12-3-2-9(20(22)23)6-11(12)15/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

FNRBXWCMRXIJBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

The compound 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is a member of the pyrazolone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of pyrazolone derivatives typically involves the reaction of hydrazine with carbonyl compounds. For this specific compound, a multi-step synthesis involving the introduction of the 2-chloro-4-nitrophenyl azo group and the tetrahydro-1,1-dioxido-3-thienyl moiety is essential. The synthetic route may include:

- Formation of the Pyrazolone Core : The initial step involves creating the pyrazolone structure through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Azo Coupling : The introduction of the azo group can be achieved by coupling diazonium salts with the pyrazolone intermediate.

- Functionalization : Further modifications to introduce the tetrahydrothienyl group and other substituents.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various pyrazolone derivatives. For instance, a study demonstrated that certain synthesized pyrazolones exhibited significant antioxidant activity in vitro, comparable to standard antioxidants like ascorbic acid . The presence of hydroxyl groups in some derivatives was found to enhance their antioxidant capacity.

Antimicrobial Activity

Pyrazolone derivatives have been extensively evaluated for their antimicrobial properties. Research indicates that compounds within this class can exhibit potent activity against both bacterial and fungal strains. Specific derivatives have shown effectiveness against pathogens such as E. coli and Aspergillus niger, suggesting their potential use in treating infectious diseases .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory capabilities of pyrazolone derivatives are well-documented. Some compounds have demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models . For example, one study reported that certain derivatives significantly reduced carrageenan-induced edema in mice, indicating their potential as analgesics .

Anticancer Properties

Emerging research suggests that some pyrazolone derivatives may possess anticancer properties. Compounds have been tested for their ability to inhibit tumor cell proliferation in vitro, with some showing promising results against specific cancer cell lines . Further studies are needed to elucidate their mechanisms of action and therapeutic potential.

Case Study 1: Aromatase Inhibition

A study focused on a series of pyrazolone derivatives revealed that certain compounds exhibited strong aromatase inhibition, a crucial target in breast cancer therapy. The most active compound showed an IC50 value of 0.0023 μM, outperforming standard treatments like letrozole . This finding highlights the potential for developing new anticancer agents from pyrazolone scaffolds.

Case Study 2: Antimicrobial Evaluation

In another investigation, a range of newly synthesized pyrazolone derivatives was screened for antimicrobial activity against various bacterial and fungal strains. Compounds demonstrated significant inhibition rates compared to standard antibiotics, suggesting their utility in addressing antibiotic resistance issues .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolone derivatives, emphasizing substituent effects on properties and applications:

Key Observations:

Azo Group Variations :

- The target compound’s 2-chloro-4-nitrophenyl azo group enhances color intensity and photostability compared to simple phenyl or alkylphenyl analogs . However, nitro groups may increase toxicity risks, necessitating regulatory evaluation .

- Branched alkyl chains (e.g., C7-17 alkyl) improve solubility in hydrophobic environments but reduce polarity .

Sulfone vs. Phenyl at Position 2 :

- The tetrahydro-1,1-dioxido-3-thienyl group introduces sulfone (-SO₂) functionality, which polarizes the molecule and may facilitate cross-coupling reactions, as seen in boronic ester analogs . This contrasts with phenyl substituents, which prioritize steric bulk over electronic modulation.

Functional Group Impact: Amino groups (e.g., 4-amino derivatives) enable nucleophilic reactions, making such compounds versatile intermediates in drug synthesis .

Preparation Methods

Diazonium Salt Formation

The synthesis begins with the diazotization of 2-chloro-4-nitroaniline under acidic conditions. A solution of 2-chloro-4-nitroaniline in hydrochloric acid (HCl) is cooled to 0–5°C, followed by the gradual addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate. This step requires precise temperature control to prevent premature decomposition of the diazonium salt. The resulting diazonium salt is stabilized in situ for immediate use in the coupling reaction.

Azo Coupling with Methyl Acetoacetate

The diazonium salt is coupled with methyl acetoacetate, a β-keto ester, in an alkaline medium (pH 8–10) maintained using sodium acetate or carbonate. The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the active methylene group of the β-keto ester, forming the azo-linked intermediate. This step yields 4-((2-chloro-4-nitrophenyl)azo)-3-oxobutanoic acid methyl ester, characterized by its vibrant orange-red coloration and confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:2).

Cyclization with Sulfolane-Containing Hydrazine

Synthesis of Tetrahydro-1,1-Dioxido-3-Thienylhydrazine

The tetrahydro-1,1-dioxido-3-thienyl (sulfolane) substituent is introduced via a custom hydrazine derivative. Sulfolane is brominated at the 3-position using N-bromosuccinimide (NBS) under radical initiation, yielding 3-bromosulfolane. Subsequent nucleophilic substitution with hydrazine hydrate in ethanol at reflux replaces the bromine with a hydrazine group, forming tetrahydro-1,1-dioxido-3-thienylhydrazine. This intermediate is purified via recrystallization from ethanol/water mixtures.

Pyrazol-3-One Ring Formation

The azo-coupled β-keto ester undergoes cyclization with tetrahydro-1,1-dioxido-3-thienylhydrazine in refluxing ethanol. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the β-keto ester, followed by dehydration to form the pyrazol-3-one ring. The methyl group at position 5 originates from the methyl acetoacetate, while the sulfolane group is incorporated at position 2 via the hydrazine. The reaction is monitored by TLC and typically completes within 6–8 hours, yielding the crude product as a yellow solid.

Purification and Characterization

Recrystallization and Chromatography

The crude product is purified via recrystallization from n-butanol or ethanol/hexane mixtures, enhancing purity to >95%. For further purification, column chromatography on silica gel with ethyl acetate/hexane (1:3) eluent isolates the target compound, removing unreacted starting materials and byproducts.

Spectroscopic Validation

- IR Spectroscopy : A strong carbonyl stretch at 1675–1685 cm⁻¹ confirms the pyrazol-3-one core. Absorption bands at 1520 cm⁻¹ (N=N) and 1340 cm⁻¹ (S=O) verify the azo and sulfolane groups, respectively.

- ¹H NMR : Signals at δ 2.35 (s, 3H, CH₃), δ 3.15–3.45 (m, 4H, sulfolane CH₂), and δ 7.50–8.20 (m, 3H, aromatic H) align with the expected structure.

- Mass Spectrometry : A molecular ion peak at m/z 452 ([M]⁺) corresponds to the molecular formula C₁₅H₁₄ClN₅O₅S.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization yields improve from 65% to 82% when ethanol is replaced with 1,2-dimethoxyethane, which enhances hydrazine solubility. Elevated temperatures (80–90°C) reduce reaction times but risk decomposition of the azo group, necessitating a balance between efficiency and stability.

Catalytic Enhancements

Incorporating Fe₃O₄@SiO₂@Tannic acid nanoparticles as a catalyst under mechanochemical conditions (ball milling at 25 Hz) reduces reaction time to 2 hours and increases yield to 88%. This green approach minimizes solvent use and improves atom economy.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Conventional Cyclization | 72–75 | 8 | 95 | Simplicity, low cost |

| Catalytic Mechanochemical | 88 | 2 | 98 | Eco-friendly, rapid |

The catalytic method offers superior efficiency and environmental benefits, though it requires specialized equipment. Conventional methods remain viable for small-scale synthesis.

Challenges and Mitigation Strategies

Regiochemical Control

The methyl group at position 5 and sulfolane at position 2 require strict regiochemical control during cyclization. Using methyl acetoacetate ensures the methyl group occupies position 5, while steric effects direct the sulfolane group to position 2. X-ray crystallography of analogous compounds confirms this regioselectivity.

Azo Group Stability

The electron-withdrawing nitro and chloro groups on the aryl ring destabilize the diazonium salt, necessitating rapid coupling after diazotization. Stabilizing agents like zinc chloride may be employed, though they risk side reactions.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction parameters must be controlled?

The compound can be synthesized via multi-step organic reactions involving:

- Azo coupling : Reaction between a diazonium salt (derived from 2-chloro-4-nitroaniline) and a pyrazolone derivative.

- Heterocyclic modifications : Incorporation of the tetrahydro-1,1-dioxido-3-thienyl group via nucleophilic substitution or cyclization reactions under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

- Critical parameters : Temperature (80–100°C), pH control (neutral to slightly acidic), and exclusion of moisture to prevent hydrolysis of the azo bond .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use a combination of:

- Spectroscopic methods :

- ¹H/¹³C NMR : Verify the presence of the pyrazolone ring (δ ~6.5–7.5 ppm for aromatic protons) and the tetrahydrothienyl group (δ ~3.0–4.0 ppm for sulfone protons) .

- IR spectroscopy : Confirm the azo (N=N) stretch at ~1450–1600 cm⁻¹ and sulfone (S=O) stretches at ~1150–1300 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, noting IC₅₀ values.

- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models .

- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloro) influence the compound’s reactivity and stability?

- The 2-chloro-4-nitrophenyl group enhances electrophilicity, stabilizing the azo linkage via resonance but increasing susceptibility to nucleophilic attack.

- Nitro groups promote π-π stacking interactions in biological targets (e.g., DNA intercalation), while chloro substituents improve lipophilicity for membrane penetration .

- Stability studies (TGA/DSC) show decomposition above 200°C, with nitro groups contributing to thermal instability .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge transfer interactions .

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or DNA gyrase (PDB ID: 1KZN) using AutoDock Vina, focusing on hydrogen bonding with the sulfone group and π-stacking with the arylazo moiety .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Dynamic effects in solution : NMR may show averaged signals due to tautomerism (e.g., keto-enol forms of pyrazolone), while X-ray provides static solid-state conformation .

- Variable-temperature NMR : Identify temperature-dependent shifts to confirm dynamic equilibria .

Q. What strategies optimize yield in large-scale synthesis while minimizing by-products?

- Catalyst screening : Use Pd/C or CuI to accelerate coupling reactions, reducing side products like hydrazine derivatives .

- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates, improving reaction homogeneity .

- Chromatographic monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate pure fractions .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies?

- Structural analogs : Minor differences in substituents (e.g., methyl vs. ethyl groups) alter steric and electronic profiles, affecting target affinity .

- Assay conditions : Variability in cell lines, incubation times, or solvent carriers (DMSO vs. PBS) can skew IC₅₀ values .

Q. How can discrepancies in thermal stability data be reconciled?

- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.

- Methodological differences : TGA (dynamic heating) vs. isothermal gravimetry may report conflicting stability thresholds .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azo coupling | 2-Chloro-4-nitroaniline, NaNO₂/HCl, 0–5°C | 65–75 | |

| Cyclization | Tetrahydrothienyl sulfone, K₂CO₃, DMF, 80°C | 50–60 |

Q. Table 2. Spectroscopic Benchmarks

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Azo (N=N) | - | 1450–1600 |

| Pyrazolone C=O | 165–170 (¹³C) | 1680–1700 |

| Sulfone (S=O) | - | 1150–1300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.